2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide is a chemical compound with the molecular formula C8H14ClNO3 It is known for its unique structure, which includes a chloro group, a hydroxy group, and an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-hydroxyethyl oxolane-2-carboxylate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation or crystallization. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 2-chloro-N-[2-oxo-1-(oxolan-2-yl)ethyl]propanamide.
Reduction: Formation of N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The oxolan ring provides structural stability and influences the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-hydroxyethyl]propanamide: Lacks the oxolan ring, making it less structurally complex.
N-[2-Hydroxy-1-(oxolan-2-yl)ethyl]propanamide:
2-Chloro-N-[2-hydroxy-1-(tetrahydrofuran-2-yl)ethyl]propanamide: Similar structure but with a tetrahydrofuran ring instead of an oxolan ring.
Uniqueness
2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide is unique due to the presence of both a chloro group and an oxolan ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-6(10)9(13)11-7(5-12)8-3-2-4-14-8/h6-8,12H,2-5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKVEOLWNXRYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C1CCCO1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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